![molecular formula C19H24NO+ B1237724 3-ethyl-2-[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzoxazol-3-ium](/img/structure/B1237724.png)
3-ethyl-2-[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzoxazol-3-ium
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Overview
Description
3-ethyl-2-[(3,5,5-trimethyl-1-cyclohex-2-enylidene)methyl]-1,3-benzoxazol-3-ium is a benzoxazole.
Scientific Research Applications
Molecular Configuration and Absorption Properties
The chemical compound has been analyzed for its ability to form various molecular structures, such as dimers, tetramers, and octamers, especially in the context of thiacarbocyanine dyes. Studies have found that it can form different π-stacking dimers and tetramers, including brickwork, ladder, and linear configurations. These structures are significant for their absorption properties, with some configurations resulting in shifts of the absorption bands, which is crucial for applications like dye sensitization and material sciences (Avakyan, Shapiro, & Alfimov, 2014).
Novel Synthesis Methods
Research has focused on innovative synthesis methods involving this compound or its derivatives. For instance, one study developed a novel strategy for synthesizing substituted benzenes from an alcohol derivative of this compound, showcasing the compound's versatility in chemical synthesis (Das et al., 2009). Another study discussed the synthesis of benzoic acid derivatives starting from similar compounds, highlighting its role in the formation of complex molecules (Das & Kabalka, 2008).
Antimicrobial Activities
Compounds structurally related to 3-ethyl-2-[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzoxazol-3-ium have been synthesized and evaluated for their biological activities. For instance, derivatives of benzoxazole were synthesized and screened for antimicrobial activity, indicating the potential biomedical applications of these compounds (Balaswamy et al., 2012).
Fluorescence and Bioimaging Applications
The electronic properties of derivatives of this compound have been extensively studied, particularly in the context of fluorescence bioimaging. Research has shown that certain derivatives exhibit significant fluorescence properties, making them potential candidates for bioimaging applications. The compounds' absorption, fluorescence, and excitation anisotropy spectra have been analyzed, and their potential as fluorescent probes for bioimaging has been demonstrated (Chang et al., 2019).
properties
Product Name |
3-ethyl-2-[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzoxazol-3-ium |
---|---|
Molecular Formula |
C19H24NO+ |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-ethyl-2-[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzoxazol-3-ium |
InChI |
InChI=1S/C19H24NO/c1-5-20-16-8-6-7-9-17(16)21-18(20)11-15-10-14(2)12-19(3,4)13-15/h6-11H,5,12-13H2,1-4H3/q+1/b15-11- |
InChI Key |
OFJQJIFMZWGDPZ-PTNGSMBKSA-N |
Isomeric SMILES |
CC[N+]1=C(OC2=CC=CC=C21)/C=C/3\CC(CC(=C3)C)(C)C |
SMILES |
CC[N+]1=C(OC2=CC=CC=C21)C=C3CC(CC(=C3)C)(C)C |
Canonical SMILES |
CC[N+]1=C(OC2=CC=CC=C21)C=C3CC(CC(=C3)C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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